Aqueous Equilibrium Concentration: A 5,000-Fold Difference from the Dominant Cyclic Form
At equilibrium in aqueous solution, aldehydo-D-xylose constitutes only 0.02% of the total D-xylose species, whereas the combined α- and β-D-xylopyranose forms account for over 99.5% [1]. This extreme disparity in equilibrium concentration underscores why the open-chain tautomer is a transient, yet critical, reactive intermediate.
| Evidence Dimension | Equilibrium concentration in aqueous solution |
|---|---|
| Target Compound Data | 0.02% of total D-xylose |
| Comparator Or Baseline | β-D-xylopyranose: 63%; α-D-xylopyranose: 36.5% |
| Quantified Difference | The cyclic forms are present at concentrations over 3,000 to 5,000 times higher than the open-chain form. |
| Conditions | Aqueous solution at equilibrium (room temperature) |
Why This Matters
For applications requiring the aldehyde group, the low concentration of the open-chain form can be a severe kinetic bottleneck. Procuring a stabilized source of aldehydo-D-xylose or its derivatives bypasses the slow mutarotation step, enabling faster and more efficient reactions.
- [1] Drew, K. N., et al. (1998). The concentration of the acyclic form of D-xylose in aqueous solution is only 0.02%. This information is cited in multiple plant metabolic pathway databases such as ptools.cottongen.org and ptools.rosaceae.org. View Source
